

An In-depth Technical Guide to the Thermochemical Properties of 2-Methoxyfuran

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Compound of Interest

Compound Name: 2-Methoxyfuran

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This technical guide provides a comprehensive overview of the thermochemical properties of **2-methoxyfuran**, a heterocyclic organic compound of interest in biofuel research and as a building block in organic synthesis. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes important reaction pathways.

Core Thermochemical Data

The thermochemical properties of **2-methoxyfuran** have been primarily elucidated through computational chemistry, providing valuable insights into its stability and reactivity. The following tables summarize the key data from these studies.

Table 1: Enthalpy of Formation, Entropy, and Heat Capacity of 2-Methoxyfuran (Ideal Gas Phase)[1][2]

Property	Value	Units
Standard Enthalpy of Formation (ΔH°_{f298})	-45.0	kcal mol ⁻¹
Standard Entropy (S°_{298})	Not explicitly stated in snippets	cal mol ⁻¹ K ⁻¹
Heat Capacity ($C_p(T)$)	Temperature dependent	cal mol ⁻¹ K ⁻¹

Note: The recommended ideal gas phase enthalpy of formation is derived from the average of the CBS-QB3 and G3MP2B3 levels of theory.[\[1\]](#)[\[2\]](#)

Table 2: Bond Dissociation Energies (BDEs) of 2-Methoxyfuran[\[1\]](#)[\[2\]](#)

Bond	Bond Dissociation Energy	Units
C-H (furan ring)	~120	kcal mol ⁻¹
C-H (methoxy-methyl)	98	kcal mol ⁻¹
O-CH ₃	~45	kcal mol ⁻¹

Experimental and Computational Methodologies

While specific experimental thermochemical data for **2-methoxyfuran** are not widely published, the methodologies used for similar furan derivatives provide a strong framework for understanding how these properties are determined.

Experimental Protocols

1. Combustion Calorimetry:

This technique is used to determine the standard molar enthalpy of combustion, from which the standard molar enthalpy of formation in the condensed phase can be derived.[\[3\]](#)

- Apparatus: A static bomb calorimeter is typically employed.
- Procedure:
 - A precisely weighed sample of the furan derivative is placed in a crucible within a combustion bomb.
 - The bomb is pressurized with a high purity oxygen.
 - The bomb is placed in a calorimeter vessel containing a known amount of water.

- The sample is ignited, and the temperature change of the water is measured with high precision.
- The energy of combustion is calculated from the temperature change and the heat capacity of the calorimeter system, which is determined through calibration with a standard substance like benzoic acid.[4]

2. Calvet Microcalorimetry:

This method is used to measure enthalpies of vaporization and sublimation.[3][5]

- Apparatus: A Calvet microcalorimeter, a type of heat-flux calorimeter, is used.[5][6]
- Procedure for Enthalpy of Vaporization:
 - A small, weighed sample (1-5 mg) is dropped into the calorimetric cell at a constant temperature.[5]
 - The heat absorbed to bring the sample to the calorimeter's temperature is measured.
 - The cell is then evacuated, causing the sample to vaporize. The heat absorbed during this isothermal vaporization is measured.
 - The molar enthalpy of vaporization is calculated from the measured heat, the mass of the sample, and its molar mass.[5]

Computational Protocols

The reported thermochemical data for **2-methoxyfuran** were obtained using various computational chemistry methods.[1][2]

- Software and Levels of Theory:
 - Standard enthalpies of formation were calculated using B3LYP/6-31G(d,p), B3LYP/6-311G(2d,2p), CBS-QB3, G3MP2B3, and G3 levels of theory.[1][2]
 - Isodesmic reactions were employed to minimize calculation errors.[1][2]

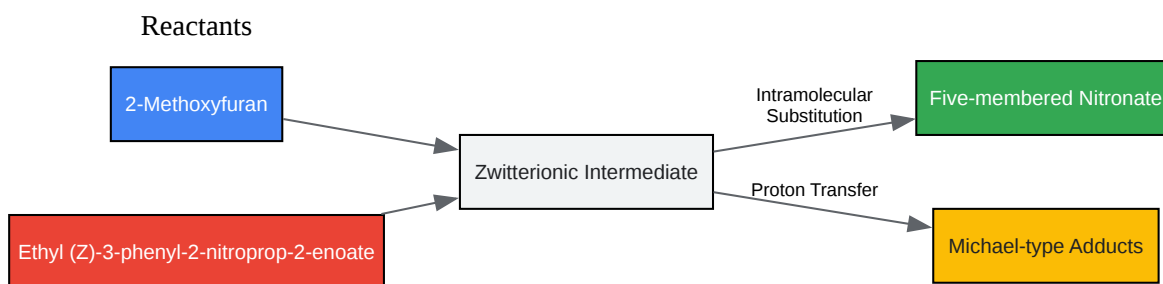
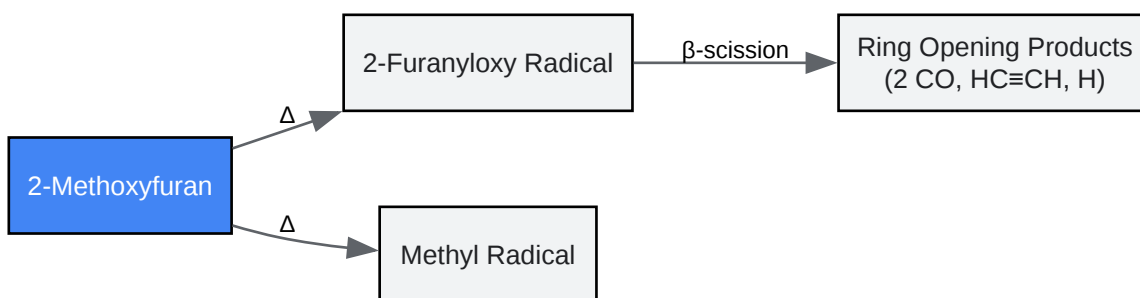
- Determination of Entropy and Heat Capacity:
 - Structures, vibrational frequencies, and internal rotor potentials were calculated at the B3LYP/6-31G(d,p) density functional level.[1][2]
 - These calculated parameters were then used to determine the entropy and heat capacities.[1][2]

Reaction Pathways and Mechanisms

Understanding the reaction pathways of **2-methoxyfuran** is crucial for its application in various chemical processes.

Pyrolysis of 2-Methoxyfuran

The thermal decomposition of **2-methoxyfuran** primarily proceeds through a unimolecular pathway.[1][7][8] The initial and most significant step is the scission of the O-CH₃ bond, which is noted to be unusually weak.[1][7][8]



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